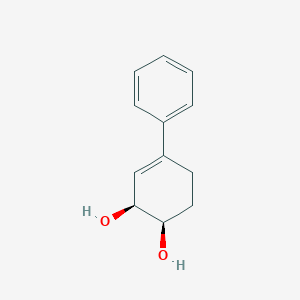
3-Cyclohexene-1,2-diol, 4-phenyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is an organic compound characterized by a cyclohexene ring with two hydroxyl groups at the 1 and 2 positions and a phenyl group at the 4 position The “cis-” designation indicates that the hydroxyl groups are on the same side of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- typically involves the hydroxylation of 4-phenylcyclohexene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction proceeds under mild conditions and results in the formation of the cis-diol .
Industrial Production Methods
Industrial production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microbial synthesis using engineered strains of bacteria such as Pseudomonas putida has been explored for the production of similar diols .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the diol can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1,2-diol, 4-phenyl-, cis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
cis-3,5-Cyclohexadiene-1,2-diol: Similar structure but with a different arrangement of double bonds.
4-Phenyl-1-cyclohexene: Lacks the hydroxyl groups present in 3-Cyclohexene-1,2-diol, 4-phenyl-, cis-.
1,2-Dibromocyclopentane: A cyclopentane derivative with bromine substituents instead of hydroxyl groups.
Uniqueness
3-Cyclohexene-1,2-diol, 4-phenyl-, cis- is unique due to the presence of both hydroxyl and phenyl groups on the cyclohexene ring, which imparts distinct chemical and biological properties. The cis-configuration of the hydroxyl groups also contributes to its specific reactivity and interactions with other molecules .
Propiedades
Número CAS |
90135-58-3 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(1R,2S)-4-phenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12+/m1/s1 |
Clave InChI |
AAJIYIUKPOJDBS-NEPJUHHUSA-N |
SMILES isomérico |
C1CC(=C[C@@H]([C@@H]1O)O)C2=CC=CC=C2 |
SMILES canónico |
C1CC(=CC(C1O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


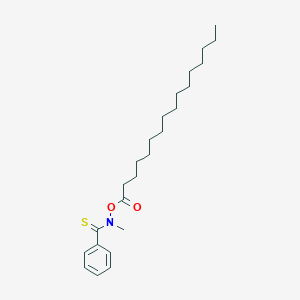
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)

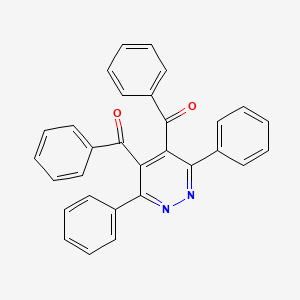
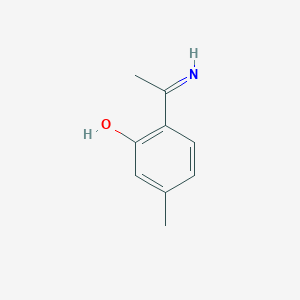

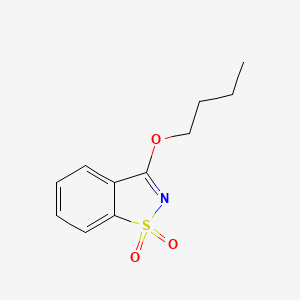
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
phosphane](/img/structure/B14374251.png)
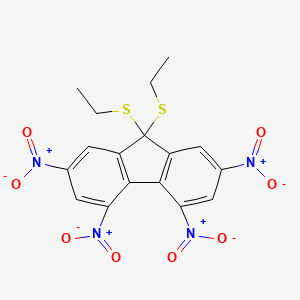
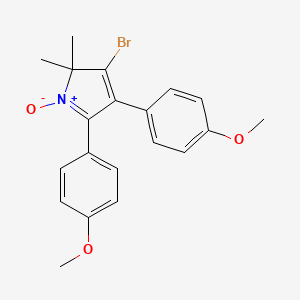

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)
